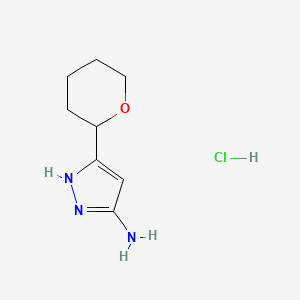
3-Amino-5-(2-tetrahydropyranyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876568 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876568 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to form MFCD32876568, often involving catalysts to increase yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32876568 is scaled up using large reactors and continuous flow systems. The process typically includes:
Bulk synthesis: Using high-capacity reactors to handle large volumes of reactants.
Automated purification: Employing advanced filtration and separation techniques.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
MFCD32876568 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often requires halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD32876568 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD32876568 exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
5-(oxan-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c9-8-5-6(10-11-8)7-3-1-2-4-12-7;/h5,7H,1-4H2,(H3,9,10,11);1H |
InChI Key |
PUYXBFOEJWGZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















